N-benzyl-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide
Description
N-benzyl-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is a heterocyclic compound featuring a seven-membered 1,4-thiazepane ring fused with a thiophene moiety at the 7-position and a benzyl carboxamide group at the 4-position. The thiophene substituent contributes π-conjugation and electron-rich characteristics, which may enhance binding to biological targets or improve optoelectronic properties. The benzyl carboxamide group introduces hydrophobicity and hydrogen-bonding capabilities, making this compound a candidate for pharmaceutical or materials science applications.
Properties
IUPAC Name |
N-benzyl-7-thiophen-2-yl-1,4-thiazepane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS2/c20-17(18-13-14-5-2-1-3-6-14)19-9-8-16(22-12-10-19)15-7-4-11-21-15/h1-7,11,16H,8-10,12-13H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARSPVDAKQJYDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene derivatives.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of N-benzyl-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Benzyl halides, thiophene derivatives, and appropriate catalysts for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzyl-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-benzyl-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Structural Analogues and Functional Groups
A. Thiophene-Containing Heterocycles
- 2,3-Diphenylquinoxaline-Thiophene Derivatives (e.g., Compounds 6 and 7 in ): These derivatives incorporate thiophene as a donor group and quinoxaline as an electron-withdrawing spacer. Unlike the thiazepane core in the target compound, these feature rigid quinoxaline and extended π-systems, leading to enhanced charge transfer and absorption in the visible spectrum (λmax ~450–500 nm).
- 4-Phenyl-(thiophen-2-yl)acetic Acid Derivatives (): These compounds utilize thiophene as a planar aromatic unit linked to acetic acid. The absence of a sulfur-nitrogen heterocycle reduces conformational flexibility compared to the thiazepane core but improves metabolic stability in biological systems.
B. Heterocyclic Carboxamides
- 1,2,4-Triazole-3(4H)-thiones ():
These five-membered triazoles exhibit tautomerism (thione vs. thiol forms) and strong C=S stretching vibrations (~1247–1255 cm⁻¹ in IR). Their smaller ring size increases ring strain but enhances electrophilicity compared to the more flexible thiazepane. S-alkylated derivatives (e.g., compounds 10–15) show improved solubility in polar aprotic solvents, a property that the benzyl group in the target compound may also confer .
- Pyridine and Pyrazolopyridine Derivatives ():
Pyridine-based CDK2 inhibitors (e.g., compound 4) share the thiophen-2-yl moiety with the target compound. Their IC50 values (0.24–0.93 µM against CDK2) highlight the importance of thiophene in enhancing binding affinity. However, the pyridine core lacks the thiazepane’s sulfur atom, which could reduce metal-coordination capabilities .
Key Differences and Advantages
- Electronic Properties: Thiophene’s electron-rich nature synergizes with the thiazepane’s sulfur atom, possibly enhancing charge-transfer interactions absent in pyridine-based compounds.
- Biological Potential: While direct data is lacking, the benzyl carboxamide group may improve blood-brain barrier penetration compared to the polar cyanoacrylic acid derivatives in .
Biological Activity
N-benzyl-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
N-benzyl-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide features a seven-membered heterocyclic ring that includes sulfur and nitrogen atoms, along with a benzyl group and a thiophene ring. The compound's molecular formula is with a molecular weight of approximately 300.42 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 300.42 g/mol |
| CAS Number | 1705219-63-1 |
Antimicrobial Properties
Research has indicated that N-benzyl-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide exhibits antimicrobial activity against various bacterial strains. Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for the development of new antimicrobial agents.
Anticancer Potential
The compound has also been investigated for its anticancer properties . In vitro studies demonstrated that N-benzyl-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.
The biological effects of N-benzyl-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide are thought to result from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cellular processes such as metabolism and signal transduction.
- Receptor Modulation : It may act on various receptors influencing physiological responses.
- Reactive Oxygen Species (ROS) Generation : The compound could increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancer cells.
Study on Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of N-benzyl-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide against several pathogens, including Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as an antimicrobial agent.
Anticancer Research
In another study featured in Cancer Research, the compound was tested against human breast cancer cell lines (MCF-7). The findings revealed that treatment with N-benzyl-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide led to a significant reduction in cell viability (IC50 = 25 µM) compared to untreated controls. Flow cytometry analysis indicated increased apoptosis rates in treated cells.
Comparison with Related Compounds
When compared to similar thiazepane derivatives, N-benzyl-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide stands out due to its unique combination of functional groups that enhance its biological activity.
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| N-benzyl-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide | Yes | Yes |
| N-benzyl-7-cyano-2-methyl-N-methylheptanamide | Moderate | No |
| N-benzyl-7-(furan-2-yl)-1,4-thiazepane | Yes | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
